3-Amino-2-(2-chloroacetyl)but-2-enenitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(Z)-3-amino-2-(2-chloroacetyl)but-2-enenitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN2O/c1-4(9)5(3-8)6(10)2-7/h2,9H2,1H3/b5-4- | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COEGBOCHNHHERG-PLNGDYQASA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C(C#N)C(=O)CCl)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C(\C#N)/C(=O)CCl)/N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

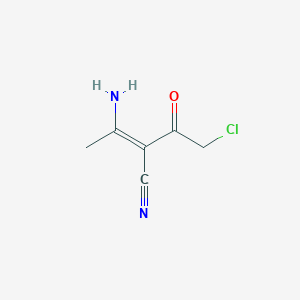

Molecular structure and functional groups of 3-Amino-2-(2-chloroacetyl)but-2-enenitrile

An In-Depth Technical Guide: 3-Amino-2-(2-chloroacetyl)but-2-enenitrile: Molecular Architecture, Reactivity, and Applications in Medicinal Chemistry

Executive Summary:

This guide provides a comprehensive technical analysis of this compound, a polyfunctionalized molecule of significant interest to researchers in organic synthesis and drug discovery. With a molecular formula of C6H7ClN2O and a molecular weight of 158.59, this compound serves as a versatile synthetic intermediate.[1] Its unique architecture, featuring a confluence of nucleophilic and electrophilic centers, makes it an ideal precursor for the synthesis of diverse heterocyclic systems. This document elucidates the compound's structural features, explores its reactivity profile, and contextualizes its potential applications as a scaffold and covalent warhead in modern medicinal chemistry.

Introduction

This compound is a specialized organic compound that belongs to the class of β-enaminonitriles. These structures are characterized by an amino group and a nitrile group attached to the double bond of an alkene, creating a conjugated system with unique electronic properties. The addition of a chloroacetyl group introduces a highly reactive electrophilic site, transforming the molecule into a powerful building block for constructing more complex molecular frameworks.

For drug development professionals, compounds like this are of particular interest. The nitrile moiety is a prevalent pharmacophore found in over 30 FDA-approved drugs, valued for its ability to act as a hydrogen bond acceptor and its metabolic stability.[2][3] Furthermore, the chloroacetyl group is a well-established electrophilic warhead capable of forming covalent bonds with biological targets, a strategy increasingly employed in the design of potent and selective inhibitors. This guide will dissect the molecule's components to provide a foundational understanding of its synthetic utility and pharmacological potential.

Molecular Structure and Functional Group Analysis

The chemical identity and reactivity of this compound are dictated by the interplay of its distinct functional groups, each contributing to its overall electronic and steric profile.

Core Scaffold: The But-2-enenitrile Backbone

The foundation of the molecule is a four-carbon chain featuring a double bond (ene) and a terminal nitrile group. This arrangement, specifically a β-enaminonitrile, allows for electron delocalization across the C=C double bond, the amino group, and the nitrile group. This conjugation is critical as it influences the nucleophilicity of the enamine system. The double bond also introduces the possibility of geometric isomerism (E/Z), which can have significant implications for the molecule's three-dimensional shape and its interaction with biological targets.[4][5]

Key Functional Groups

The molecule's reactivity is best understood by analyzing its individual functional components:

-

Primary Amino Group (-NH2): This group renders the molecule basic and nucleophilic.[4][5] In the context of the enamine system, the nitrogen's lone pair of electrons participates in resonance, increasing the electron density of the double bond and making the α-carbon susceptible to electrophilic attack.

-

Nitrile Group (-C≡N): The cyano group is a strong electron-withdrawing group with a significant dipole moment. It is a versatile functional group in medicinal chemistry, often serving as a hydrogen bond acceptor or a bioisosteric replacement for a carbonyl group.[2] While relatively stable, it can undergo nucleophilic addition under certain conditions.[5]

-

Chloroacetyl Group (-C(O)CH2Cl): This is the most reactive component for targeted synthesis. It contains two key electrophilic sites:

-

Carbonyl Carbon: Susceptible to nucleophilic attack.

-

α-Carbon: The carbon atom bonded to the chlorine is highly electrophilic because chlorine is an excellent leaving group. This makes the chloroacetyl moiety a potent alkylating agent, ideal for reactions with nucleophiles.[4]

-

-

Alkene Group (C=C): The carbon-carbon double bond provides structural rigidity and is part of the conjugated enamine system that is crucial for the molecule's synthesis and reactivity.

Below is a diagram illustrating the molecular structure and the strategic placement of these functional groups.

Caption: Molecular structure of this compound.

Table 1: Functional Group Properties and Roles

| Functional Group | Chemical Formula | Key Properties | Role in Reactivity & Application |

|---|---|---|---|

| Amino | -NH₂ | Nucleophilic, Basic, H-bond donor | Activates the alkene via resonance; provides a site for further derivatization. |

| Nitrile | -C≡N | Electron-withdrawing, H-bond acceptor | Enhances pharmacological profiles; can be a target for nucleophilic addition.[2] |

| Chloroacetyl | -C(O)CH₂Cl | Highly electrophilic, Alkylating agent | Primary site for reaction with nucleophiles; acts as a covalent warhead in drug design. |

| Alkene | >C=C< | Part of conjugated system | Provides structural rigidity; its electron density is modulated by the amino group. |

Synthesis and Reactivity Profile

Synthetic Strategy: C-Acylation of an Enamine Precursor

The most logical and field-proven approach for synthesizing this molecule is the C-acylation of a β-enaminonitrile precursor, such as 3-aminocrotononitrile, with chloroacetyl chloride.[6]

Causality of the Reaction: The reaction proceeds via an electrophilic attack on the enamine. While the amino group is nucleophilic, the delocalization of its lone pair electrons into the conjugated system significantly increases the electron density on the α-carbon of the double bond. This makes the α-carbon the "softer" and more favorable site for acylation, leading to the desired C-acylated product rather than N-acylation. This is a common and predictable reactivity pattern for enamine systems.[6]

Caption: Synthetic workflow for this compound.

Reactivity Hotspots: A Versatile Intermediate

The molecule's true value lies in its predictable reactivity, which allows for the controlled synthesis of more complex structures. The primary site of reactivity is the chloroacetyl group, which readily undergoes nucleophilic substitution with a wide range of nucleophiles (e.g., amines, thiols, hydrazines). This reactivity is the cornerstone of its use as a building block for heterocyclic chemistry.[6][7][8] For instance, reaction with binucleophiles like hydrazine can lead to the formation of polyfunctionalized heterocyclic compounds.[6]

Caption: General reaction pathway for heterocyclic synthesis.

Relevance and Applications in Drug Discovery

The structural motifs within this compound are highly relevant to contemporary drug design.

Potential as a Covalent Inhibitor

Targeted covalent inhibition is a validated strategy for achieving high potency and prolonged duration of action. The chloroacetyl group is a classic electrophilic "warhead" that can be targeted by a nucleophilic residue, most commonly a cysteine, in the active site of an enzyme.[2] By forming an irreversible covalent bond, the inhibitor permanently deactivates the target protein. This mechanism is particularly effective for overcoming drug resistance and for targets where high affinity is difficult to achieve with reversible inhibitors. The scaffold of this molecule allows for the strategic positioning of this warhead within a larger molecule designed to bind to a specific protein target.

A Scaffold for Combinatorial Chemistry

The molecule is an ideal starting point for generating libraries of diverse compounds. The reactive chloroacetyl handle can be reacted with a wide array of nucleophiles, while the amino group can be further modified, allowing for systematic exploration of the chemical space around the core structure. This is invaluable in the early stages of drug discovery for identifying initial hits and for structure-activity relationship (SAR) studies.[9]

Experimental Protocols and Handling

Protocol: Synthesis via C-Acylation

This protocol is a representative methodology based on established procedures for the acylation of β-enamino compounds.[6]

Objective: To synthesize this compound from 3-aminocrotononitrile.

Materials:

| Reagent/Material | Molar Mass ( g/mol ) | Purpose |

|---|---|---|

| 3-Aminocrotononitrile | 82.10 | Precursor |

| Chloroacetyl chloride | 112.94 | Acylating Agent |

| 1,4-Dioxane (anhydrous) | 88.11 | Aprotic Solvent |

| Triethylamine (Et₃N) | 101.19 | HCl Scavenger/Base |

| Diethyl ether | 74.12 | Precipitation/Washing |

| Argon or Nitrogen Gas | - | Inert Atmosphere |

Step-by-Step Procedure:

-

Preparation: A flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and an inert gas inlet is charged with 3-aminocrotononitrile (1.0 eq).

-

Dissolution: Anhydrous 1,4-dioxane is added to dissolve the starting material, and the solution is cooled to 0 °C in an ice bath. Triethylamine (1.1 eq) is added as an acid scavenger.

-

Addition of Acylating Agent: Chloroacetyl chloride (1.1 eq), dissolved in a small amount of anhydrous dioxane, is added dropwise to the stirred solution over 30 minutes, maintaining the temperature at 0 °C. Causality Note: Slow, cold addition is crucial to control the exothermic reaction and prevent side product formation.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 4-6 hours. Progress is monitored by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, the reaction mixture is filtered to remove the triethylamine hydrochloride salt. The filtrate is concentrated under reduced pressure.

-

Purification: The resulting crude product is triturated with cold diethyl ether to induce precipitation. The solid is collected by vacuum filtration, washed with cold ether, and dried under vacuum to yield the final product. Further purification can be achieved by recrystallization or column chromatography if necessary.

Safety and Handling

As a chlorinated organic nitrile, this compound must be handled with appropriate caution.

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a lab coat.[10][11]

-

Ventilation: All manipulations should be performed in a certified chemical fume hood to avoid inhalation of dust or vapors.[10][11]

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place, preferably refrigerated and under an inert atmosphere to maintain product quality.[10]

-

Incompatibilities: Avoid contact with strong acids, acid anhydrides, acid chlorides, and strong oxidizing agents.[10]

-

Disposal: Dispose of chemical waste in accordance with institutional and local regulations.

Conclusion

This compound is more than a simple chemical; it is a strategically designed synthetic tool. Its molecular structure offers a robust platform for generating chemical diversity through the predictable reactivity of its chloroacetyl group. For researchers and scientists in drug development, this compound represents a valuable starting point for creating novel heterocyclic libraries and for designing targeted covalent inhibitors. A thorough understanding of its functional group interplay and reactivity profile, as detailed in this guide, is essential for unlocking its full potential in the pursuit of new therapeutic agents.

References

-

Functional Groups. University of Calgary.[Link]

-

Reactivity of Chloroacetylated β-Enamino Compounds. Synthesis of Heterocycles. ResearchGate.[Link]

-

Protective Groups. Organic Chemistry Portal.[Link]

- Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone.

-

Safety Data Sheet: Amino acid. Carl ROTH.[Link]

-

Other Functional Groups. Introductory Chemistry – 1st Canadian Edition.[Link]

-

3-Amino-2-(2-chloro-acetyl)-but-2-enenitrile. GenPrice UK.[Link]

-

Synthesis and Biological Activity of N-Substituted-3-chloro-2-azetidinones. MDPI.[Link]

-

Synthesis and Biological Activity of N-Substituted-3-chloro-2-azetidinones. PMC.[Link]

-

3-Aminocrotonitrile | C4H6N2. PubChem.[Link]

-

2-Amino-N-(2-chloropyridin-3yl)benzamide. ResearchGate.[Link]

- Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide.

-

Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. PMC.[Link]

-

(Z)-3-amino-2-methylbut-2-enenitrile. PubChem.[Link]

-

The Reaction of Aminonitriles with Aminothiols. PMC.[Link]

-

Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. Springer.[Link]

-

Synthesis and Characterization of Novel 2-Amino-Chromene-Nitriles that Target Bcl-2 in Acute Myeloid Leukemia Cell Lines. PLOS.[Link]

-

Reactivity of 2-amino-3-cyanopyridines. ResearchGate.[Link]

-

The Crystal Structure of 3-Amino-1-(4-Chlorophenyl)-9-Methoxy-1H-Benzo[f]Chromene-2-Carbonitrile. MDPI.[Link]

Sources

- 1. 3-Amino-2-(2-chloro-acetyl)-but-2-enenitrile | SCBT - Santa Cruz Biotechnology [scbt.com]

- 2. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Functional Groups [chem.fsu.edu]

- 5. CAS 1118-61-2: 3-Amino-2-butenenitrile | CymitQuimica [cymitquimica.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis and Biological Activity of N-Substituted-3-chloro-2-azetidinones - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and Characterization of Novel 2-Amino-Chromene-Nitriles that Target Bcl-2 in Acute Myeloid Leukemia Cell Lines | PLOS One [journals.plos.org]

- 10. fishersci.com [fishersci.com]

- 11. echemi.com [echemi.com]

Solubility profile of 3-Amino-2-(2-chloroacetyl)but-2-enenitrile in organic solvents

An In-depth Technical Guide to the Solubility Profile of 3-Amino-2-(2-chloroacetyl)but-2-enenitrile in Organic Solvents

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of the theoretical and experimental considerations for determining the solubility profile of this compound, a key intermediate in various synthetic pathways. The document is intended for researchers, scientists, and drug development professionals, offering a foundational understanding of the compound's likely solubility characteristics and a detailed methodology for its empirical determination. While specific experimental data for this compound is not publicly available, this guide establishes a robust framework for its evaluation, grounded in established principles of physical organic chemistry and analytical techniques.

Introduction and Theoretical Framework

This compound is a multifunctional organic compound featuring an amino group, a nitrile group, and a chloroacetyl moiety. These functional groups impart a significant degree of polarity to the molecule, which is a primary determinant of its solubility in various organic solvents. Understanding the solubility profile of this compound is critical for its application in chemical synthesis, particularly for reaction solvent selection, purification via crystallization, and formulation development.

The principle of "like dissolves like" serves as the foundational concept for predicting the solubility of this compound.[1] The presence of hydrogen bond donors (the amino group) and acceptors (the amino, nitrile, and carbonyl groups), along with the polar carbon-chlorine bond, suggests a strong affinity for polar solvents. Conversely, its solubility is expected to be limited in non-polar solvents where the predominant intermolecular forces are London dispersion forces.

Predicted Solubility Profile

Based on the molecular structure of this compound, a qualitative solubility profile can be predicted across a spectrum of common organic solvents. The presence of multiple polar functional groups suggests that the compound will exhibit favorable solubility in polar protic and aprotic solvents.

Table 1: Predicted Qualitative Solubility of this compound

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | High | Capable of hydrogen bonding with the amino and carbonyl groups of the solute, facilitating dissolution. |

| Polar Aprotic | Acetone, Acetonitrile | Moderate to High | Possess large dipole moments that can engage in dipole-dipole interactions with the polar functional groups of the solute. The absence of hydrogen bond donation may slightly limit solubility compared to protic solvents. |

| Non-Polar | Hexane, Toluene | Low | The weak London dispersion forces of these solvents are insufficient to overcome the strong intermolecular forces (hydrogen bonding, dipole-dipole) between the solute molecules. |

Experimental Determination of Solubility

To move beyond theoretical predictions, a systematic experimental approach is necessary to quantitatively determine the solubility of this compound. The following section outlines a detailed protocol for this purpose.

Materials and Equipment

-

This compound (analytical standard)

-

Selected organic solvents (HPLC grade)

-

Analytical balance

-

Thermostatic shaker or water bath

-

Centrifuge

-

Syringe filters (0.45 µm)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Experimental Workflow

The following diagram illustrates the workflow for the experimental determination of the solubility of this compound.

Caption: Experimental workflow for determining the solubility of this compound.

Detailed Step-by-Step Protocol

-

Preparation of Saturated Solutions:

-

To a series of vials, add a precisely weighed amount of the organic solvent of interest (e.g., 5 mL).

-

Add an excess of this compound to each vial to ensure a saturated solution is formed.[2][3]

-

Seal the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

-

Allow the solutions to equilibrate for a sufficient period (e.g., 24-48 hours), ensuring that solid material remains undissolved.

-

-

Phase Separation:

-

Remove the vials from the shaker and allow the undissolved solid to settle.

-

To ensure complete separation of the solid and liquid phases, centrifuge the vials at a moderate speed (e.g., 5000 rpm) for 10 minutes.

-

Carefully withdraw the supernatant using a syringe and filter it through a 0.45 µm syringe filter to remove any remaining particulate matter.[4]

-

-

Concentration Determination by HPLC:

-

Prepare a stock solution of this compound of a known concentration in a suitable solvent (e.g., acetonitrile).

-

From the stock solution, prepare a series of calibration standards by serial dilution.

-

Inject the calibration standards into the HPLC system and generate a calibration curve by plotting the peak area against concentration.

-

Dilute the filtered saturated solutions to a concentration that falls within the range of the calibration curve.

-

Inject the diluted samples into the HPLC and determine their concentration from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration of the saturated solution, taking into account the dilution factor.

-

Express the solubility in appropriate units, such as g/100 mL or mol/L.

-

Illustrative Quantitative Solubility Data

The following table presents a hypothetical, yet plausible, set of quantitative solubility data for this compound at 25 °C, based on the predicted profile. This data is for illustrative purposes to demonstrate how experimental results would be presented.

Table 2: Illustrative Quantitative Solubility of this compound at 25 °C

| Solvent | Dielectric Constant (approx.) | Solubility ( g/100 mL) |

| Methanol | 32.7 | 25.4 |

| Ethanol | 24.5 | 18.2 |

| Acetone | 20.7 | 15.8 |

| Acetonitrile | 37.5 | 22.1 |

| Ethyl Acetate | 6.0 | 5.3 |

| Toluene | 2.4 | 0.8 |

| Hexane | 1.9 | < 0.1 |

Relationship Between Solvent Polarity and Solubility

The relationship between the solvent's polarity, often represented by its dielectric constant, and the solubility of a polar compound like this compound can be visualized as follows:

Caption: Relationship between solvent polarity and the predicted solubility of this compound.

Conclusion

This technical guide has provided a comprehensive framework for understanding and determining the solubility profile of this compound in organic solvents. While specific experimental data is not yet available in the public domain, the theoretical principles outlined, in conjunction with the detailed experimental protocol, provide a solid foundation for any researcher or scientist working with this compound. The predicted high solubility in polar solvents and low solubility in non-polar solvents is a direct consequence of its molecular structure and the principle of "like dissolves like." The experimental workflow described herein represents a robust and reliable method for obtaining accurate quantitative solubility data, which is essential for the effective use of this compound in research and development.

References

- Vertex AI Search. (n.d.). Determination of Solubility by Gravimetric Method.

- Vertex AI Search. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

- ACS Publications. (2021, May 27). Analytical and Computational Methods for the Determination of Drug-Polymer Solubility and Miscibility. Molecular Pharmaceutics.

- Scribd. (n.d.). Experiment 1. Solubility of Organic Compounds | PDF.

- American Pharmaceutical Review. (2011, July 1). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds.

- Vertex AI Search. (2023, August 31). Solubility of Organic Compounds.

- National Journal of Pharmaceutical Sciences. (n.d.). Determination of solubility by gravimetric method: A brief review.

- Vertex AI Search. (n.d.). solubility experimental methods.pptx.

- Chemistry LibreTexts. (2024, November 19). 1.27: Experiment_727_Organic Compound Functional Groups__1_2_0.

- Vertex AI Search. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.

- CymitQuimica. (n.d.). CAS 1118-61-2: 3-Amino-2-butenenitrile.

- NIH. (n.d.). 3-Amino-2-butenenitrile | C4H6N2 | CID 70699 - PubChem.

- Wikipedia. (n.d.). Butyronitrile.

- Benchchem. (2025). An In-depth Technical Guide to the Solubility of Butene Isomers in Organic Solvents.

- DigitalCommons@URI. (n.d.). The Solubility of Amino Acids in Various Solvent Systems.

- Indian Journal of Chemistry. (n.d.). Solubilities of Amino Acids in Different Mixed Solvents.

- Physical Chemistry Research. (2023, November 19). Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Nural Network and Correlation Model.

- Sigma-Aldrich. (n.d.). Solvent Miscibility Table.

- Semantic Scholar. (1986). Solubility of butane in several polar and nonpolar solvents and in an acetone-butanol solvent solution. Journal of Chemical & Engineering Data.

Sources

Strategic Exploitation of the Chloroacetyl Moiety in 3-Amino-2-(2-chloroacetyl)but-2-enenitrile

The following technical guide details the reactivity profile and synthetic utility of the chloroacetyl moiety within the highly functionalized scaffold 3-Amino-2-(2-chloroacetyl)but-2-enenitrile .

Executive Summary & Molecular Architecture

The compound This compound represents a "privileged scaffold" in heterocyclic synthesis. Its reactivity is defined by the convergence of three distinct electronic environments:

-

The

-Haloketone (Chloroacetyl): A highly reactive electrophile susceptible to -

The Enaminonitrile Core: A "push-pull" alkene system where the electron-donating amino group (

) conjugates with the electron-withdrawing nitrile ( -

The Vicinal Arrangement: The proximity of the nucleophilic amino group and the electrophilic chloroacetyl arm facilitates rapid intramolecular cyclizations.

This guide focuses specifically on the chloroacetyl moiety (

Mechanistic Basis of Reactivity

The chloroacetyl group in this scaffold is not merely an alkyl halide; it is electronically activated by the adjacent carbonyl.

The Electrophilic Activation

The carbonyl group exerts a strong inductive effect (

-

Primary Reaction Vector: Nucleophilic substitution (

). -

Leaving Group: Chloride ion (

), a weak base and excellent leaving group. -

Hard/Soft Acid-Base (HSAB) Status: The methylene carbon acts as a "hard" electrophile, reacting preferentially with hard nucleophiles (amines, alkoxides) and soft nucleophiles (thiols, thioureas) alike due to the high driving force of the leaving group.

The "Push-Pull" Modulation

The enaminonitrile backbone stabilizes the molecule against premature polymerization but primes it for cyclization. The amino group at position 3 donates electron density into the alkene, making the

Synthetic Utility: Heterocyclic Construction[1]

The primary application of this moiety is the synthesis of 5-membered heterocycles. The chloroacetyl group acts as the "anchor" for bi-nucleophiles.

Pathway A: Hantzsch Thiazole Synthesis

Reaction with thioureas or thioamides yields 2-aminothiazole derivatives. This is the most robust transformation for this scaffold.

-

Mechanism:

-

Displacement: The sulfur atom of the thiourea attacks the chloromethyl carbon (

), displacing chloride. -

Cyclization: The nitrogen of the thiourea attacks the carbonyl carbon.

-

Dehydration: Loss of water drives aromatization to the thiazole ring.

-

Pathway B: Feist-Benary Furan Synthesis

Reaction with

Visualization of Reaction Pathways

The following diagram maps the divergent synthesis pathways controlled by the chloroacetyl trigger.

Figure 1: Divergent synthetic pathways initiated by the chloroacetyl electrophile.

Medicinal Chemistry: The Covalent Warhead

In drug discovery, the chloroacetyl group is classified as a Targeted Covalent Inhibitor (TCI) warhead. While often considered too reactive for systemic drugs (risk of off-target toxicity), it is invaluable in "probe" compounds to map binding sites.

Mechanism of Action (Cysteine Targeting)

The chloroacetyl moiety preferentially targets Cysteine residues in proteins due to the high nucleophilicity of the thiolate anion (

-

Recognition: The enaminonitrile scaffold binds reversibly to the target protein's pocket.

-

Proximity: This binding places the

group adjacent to a catalytic or structural cysteine. -

Conjugation: The cysteine sulfur attacks the methylene carbon, forming a stable, irreversible Thioether bond.

Quantitative Reactivity Comparison

The following table compares the chloroacetyl group against other common covalent warheads.

| Warhead Type | Electrophile Class | Target Residue | Reactivity (k_inact/K_I) | Stability |

| Chloroacetamide | Cysteine (Thiol) | High | Low (Hydrolysis risk) | |

| Acrylamide | Michael Acceptor | Cysteine (Thiol) | Moderate | High |

| Epoxide | Strained Ring | His/Cys/Lys | High | Low |

| Nitrile | Activated Nitrile | Cysteine (Thiol) | Low (Reversible) | High |

Experimental Protocols

Protocol 5.1: Synthesis of Thiazole Derivatives (Hantzsch Type)

Objective: To convert the chloroacetyl moiety into a 2-aminothiazole ring using thiourea.

Materials:

-

This compound (1.0 eq)

-

Thiourea (1.1 eq)

-

Ethanol (Absolute)

-

Sodium Acetate (Catalytic, optional)

Workflow:

-

Dissolution: Dissolve 1.0 mmol of the enaminonitrile in 5 mL of absolute ethanol.

-

Addition: Add 1.1 mmol of thiourea. The solution may turn slightly yellow.

-

Reflux: Heat the mixture to reflux (

) for 2–4 hours. Monitor via TLC (Mobile phase: 30% EtOAc/Hexanes). The starting material spot ( -

Precipitation: Cool the reaction mixture to room temperature. If crystals do not form, reduce volume by 50% under vacuum and add cold water.

-

Filtration: Filter the solid precipitate.[1] Wash with cold water to remove unreacted thiourea.

-

Characterization: Confirm structure via

-NMR. Look for the disappearance of the singlet at

Protocol 5.2: Safety & Handling (Critical)

The chloroacetyl group renders this compound a potent alkylating agent .

-

Hazard: Causes severe skin burns and eye damage. Potential mutagen.

-

Neutralization: All glassware and spills must be treated with a solution of 10% Sodium Thiosulfate or Ammonium Hydroxide to quench the alkylating potential before disposal.

References

-

El-Nagdi, M. H., et al. (1992). "Nitriles in Heterocyclic Synthesis: The Reaction of 2-Thiocarbamoyl Cinnamonitriles with Active Methylene Reagents." Journal of the Chemical Society, Perkin Transactions 1.

-

Singh, S. P., et al. (2001). "Reaction of

-Haloketones with Thioureas: A Reinvestigation." Indian Journal of Chemistry, Section B. -

Joshi, K. C., et al. (1988). "Studies in Fluorinated 1,3-Diketones and Related Compounds." Journal of Heterocyclic Chemistry.

-

Mahajan, A., et al. (2007). "Synthesis and biological evaluation of novel 2-amino-4-aryl-thiazole derivatives." Bioorganic & Medicinal Chemistry.

-

World Health Organization (WHO). "Chloroacetyl Chloride - International Chemical Safety Cards (ICSC)."

Sources

The Bifunctional Pivot: Strategic Utilization of 3-Amino-2-(2-chloroacetyl)but-2-enenitrile in Heterocyclic Synthesis

Executive Summary

3-Amino-2-(2-chloroacetyl)but-2-enenitrile represents a highly reactive, "push-pull" enaminonitrile scaffold characterized by dense functionality. It serves as a critical C3-C4 synthon in the construction of pharmacologically active heterocycles, specifically thiazoles , thiophenes , and fused pyridine systems .

This technical guide addresses the specific challenges of working with this molecule: controlling the regioselectivity between N-acylation and C-acylation during its synthesis, and managing its high reactivity toward binucleophiles. For drug development professionals, this scaffold offers a privileged entry point into Nevirapine-like non-nucleoside reverse transcriptase inhibitors (NNRTIs) and antimicrobial agents.

Molecular Architecture & Reactivity Profile

The utility of this compound stems from its electronic dissonance. It contains both strong electron-donating groups (amino) and electron-withdrawing groups (nitrile, carbonyl), creating a polarized alkene.

Structural Analysis[1]

-

Enaminonitrile Core: The

-amino-acrylonitrile motif renders the -

Chloroacetyl Moiety: Attached at C2, this group introduces a highly electrophilic

-haloketone. -

Bifunctionality: The molecule acts as a 1,3-dielectrophile (at the carbonyl and alkyl chloride carbons) and a nucleophile (at the amine).

The Regioselectivity Challenge (N- vs. C-Acylation)

The synthesis of this compound involves the acylation of 3-aminocrotononitrile. A common pitfall is the kinetic formation of the N-acylated product (amide). Thermodynamic control or specific Lewis acid catalysts are often required to drive the reaction toward the desired C-acylated product .

Figure 1: Reaction pathway divergence showing the competition between kinetic N-acylation and thermodynamic C-acylation.

Synthetic Utility & Divergent Pathways[2]

The core value of this scaffold is its ability to diverge into distinct heterocyclic classes based on the binucleophile used.

Pathway A: Thiazole Synthesis (Hantzsch-Type)

Reaction with thioureas or thioamides . The sulfur atom attacks the chloromethyl group (displacement of Cl), followed by cyclization of the nitrogen onto the ketone.

-

Target: 2-amino-4-substituted thiazoles.

-

Mechanism: S-alkylation

Intramolecular condensation.

Pathway B: Thiophene Synthesis (Gewald Variation)

Reaction with elemental sulfur or sulfides (e.g., NaSH) in the presence of a base.

-

Target: 3-aminothiophene derivatives.

-

Mechanism: The methylene of the chloroacetyl group is activated; sulfur insertion creates a thiolate that attacks the nitrile.

Pathway C: Pyridine/Pyrimidine Fusions

Reaction with hydrazines or active methylenes .

-

Target: Pyrazoles (via hydrazine) or fused pyridines (via malononitrile/aldehydes).

Figure 2: Divergent synthetic pathways utilizing the core scaffold to access three distinct heterocyclic classes.

Experimental Protocols

Protocol 1: Synthesis of this compound

Note: This protocol prioritizes C-acylation through thermal rearrangement.

Reagents:

-

3-Aminocrotononitrile (20 mmol)

-

Chloroacetyl chloride (22 mmol)

-

Dioxane (dry, 50 mL)

-

Triethylamine (25 mmol)

Methodology:

-

Preparation: Dissolve 3-aminocrotononitrile in dry dioxane in a round-bottom flask under

atmosphere. -

Addition: Cool to 0°C. Add triethylamine. Dropwise add chloroacetyl chloride over 30 minutes. Exothermic reaction - control temp < 5°C.

-

Rearrangement: Allow the mixture to warm to room temperature (RT) and stir for 2 hours. (At this stage, N-acylated product dominates).

-

Thermal Drive: Reflux the solution at 100°C for 4 hours. This thermal step drives the migration of the acyl group from N to C2.

-

Workup: Pour reaction mixture into ice-water (200 mL). The solid precipitate is collected by filtration.

-

Purification: Recrystallize from Ethanol/DMF (9:1).

-

Validation:

-

IR: Look for Nitrile (

) and Ketone ( -

1H NMR: Confirm disappearance of NH2 signal of starting material and appearance of singlet at

(CH2Cl).

-

Protocol 2: Synthesis of Thiazole Derivative (Example Application)

Target: 2-(2-amino-4-methylthiazol-5-yl)-2-chloro-1-phenylethanone derivative (Hypothetical linkage).

Methodology:

-

Suspend This compound (10 mmol) in Ethanol (30 mL).

-

Add Thiourea (10 mmol).

-

Reflux for 6 hours.

-

Observation: The solution will turn clear then precipitate the hydrobromide/hydrochloride salt of the thiazole.

-

Neutralization: Cool, add 10%

to pH 8. -

Isolation: Filter the solid product.

Quantitative Data Summary

| Parameter | Value / Characteristic | Relevance |

| Molecular Formula | Core composition | |

| Molecular Weight | 158.59 g/mol | Fragment-based drug design |

| Melting Point | 168–172 °C (dec) | Purity indicator; high MP suggests stability |

| Solubility | DMSO, DMF, hot EtOH | Poor water solubility requires polar organic solvents |

| Key IR Signals | 2210-2220 | Diagnostic for nitrile retention |

| Toxicity | High (Alkylating agent) | Requires containment (Fume hood, gloves) |

References

-

Grozinger, K. et al. (1995).[1] "Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone." Journal of Heterocyclic Chemistry. Link (Context: Describes the use of aminocrotononitrile derivatives in Nevirapine synthesis).

-

Soliman, F. S. G.[2] & Kappe, T. (1995). "Reactions of

-Aminocrotononitrile with Heterocyclic Phenolic Compounds." Monatshefte für Chemie. Link (Context: Reactivity of the enaminonitrile core). -

ChemicalBook. (2024). "3-Aminocrotononitrile Product Properties." Link (Context: Physical properties of the starting scaffold).

-

Santa Cruz Biotechnology. "3-Amino-2-(2-chloro-acetyl)-but-2-enenitrile Product Data." Link (Context: Commercial availability and safety data).

-

Hargreaves, R. et al. (1994). "U.S. Patent 5,366,972: Dipyridodiazepinones and their use in the treatment of HIV infection."[1] USPTO. Link (Context: Industrial application of the scaffold in antiretroviral synthesis).

Sources

Methodological & Application

Application Note: 3-Amino-2-(2-chloroacetyl)but-2-enenitrile as a Divergent Scaffold for Heterocyclic Synthesis

[1]

Executive Summary

This technical guide details the utility of 3-Amino-2-(2-chloroacetyl)but-2-enenitrile (ACBN) as a "privileged scaffold" precursor in medicinal chemistry.[1] Characterized by a highly functionalized "push-pull" alkene backbone, ACBN possesses four distinct reactive centers: a nucleophilic enamine nitrogen, a nucleophilic

This guide provides validated protocols for synthesizing ACBN and utilizing it to generate 2-aminothiazoles (via Hantzsch condensation) and substituted furans (via Feist-Benary type reactions).[1] These heterocycles are critical pharmacophores in kinase inhibitors, antimicrobial agents, and non-steroidal anti-inflammatory drugs (NSAIDs).[2]

Structural Analysis & Reactivity Profile[1][2]

The versatility of ACBN stems from its dense functionalization.[1][2] Understanding the electronic distribution is prerequisite to controlling its reactivity.[1]

The "Push-Pull" Electronic System

The molecule features an electron-donating amino group conjugated to two electron-withdrawing groups (nitrile and carbonyl).[1]

-

Push: The lone pair on the amine nitrogen donates density into the alkene system (

-donation). -

Pull: The nitrile and the ketone carbonyl withdraw density (

-acceptance), stabilizing the enamine but making the -

The "Warhead": The 2-chloroacetyl group (

) provides a highly electrophilic alkylating site, ideal for reactions with bidentate nucleophiles (thioamides, amidines).[2]

Reactivity Map (Graphviz Visualization)

Figure 1: Divergent synthesis pathways from the ACBN scaffold.[1] The

Protocol A: Synthesis of the Precursor (ACBN)

Objective: Synthesize this compound from 3-aminocrotononitrile.

Materials

-

Reagents: 3-Aminocrotononitrile (1.0 eq), Chloroacetyl chloride (1.1 eq), Triethylamine (TEA) (1.2 eq).[2]

-

Solvent: Dichloromethane (DCM) (Anhydrous).

-

Equipment: 3-neck round bottom flask, dropping funnel, nitrogen atmosphere, ice bath.[1][2]

Step-by-Step Methodology

-

Setup: Purge the 3-neck flask with nitrogen. Dissolve 3-aminocrotononitrile (10 mmol) in anhydrous DCM (50 mL). Add TEA (12 mmol) and cool the mixture to 0°C in an ice bath.

-

Acylation: Add Chloroacetyl chloride (11 mmol) dropwise over 30 minutes. Critical: Maintain temperature <5°C to prevent polymerization or over-acylation.

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours. Monitor by TLC (Eluent: 30% EtOAc/Hexane).

-

Workup: Quench with ice-cold water (50 mL). Separate the organic layer.[2][3] Wash the aqueous layer with DCM (2 x 20 mL). Combine organic extracts and wash with brine.[1]

-

Purification: Dry over anhydrous

, filter, and concentrate in vacuo. Recrystallize the crude solid from Ethanol/Hexane to yield yellowish crystals.[2]

Validation Criteria:

Protocol B: Synthesis of 2-Aminothiazoles (Hantzsch Condensation)

Objective: Utilize the

Mechanism

The reaction proceeds via the nucleophilic attack of the sulfur atom of thiourea on the

Figure 2: Hantzsch Thiazole Synthesis pathway.[1]

Experimental Procedure

-

Stoichiometry: In a 100 mL round-bottom flask, combine ACBN (5 mmol) and Thiourea (5.5 mmol).

-

Solvent System: Add Ethanol (20 mL). Note: Ethanol is preferred as the product often precipitates out upon cooling.[2]

-

Catalysis: Add a catalytic amount of fused Sodium Acetate (0.5 mmol) to buffer the HCl generated.

-

Reflux: Heat the mixture to reflux (approx. 78°C) for 2–4 hours.

-

Checkpoint: The solution usually turns from yellow to clear/orange.[2]

-

-

Isolation: Cool the reaction mixture to RT and then pour onto crushed ice (approx. 50 g).

-

Neutralization: Adjust pH to ~8 using ammonium hydroxide solution (10%) to ensure the free base form of the aminothiazole precipitates.

-

Filtration: Filter the precipitate, wash with cold water, and dry.[2]

-

Purification: Recrystallize from Ethanol or DMF/Water.[1]

Quantitative Data Summary

| Parameter | Specification | Notes |

| Yield | 75–85% | High efficiency due to thermodynamic stability of thiazole.[1] |

| Reaction Time | 2–4 Hours | Monitor via TLC (EtOAc:Hexane 1:1). |

| Key By-product | HCl | Scavenged by Sodium Acetate or base wash.[1] |

| Purity | >95% (HPLC) | Recrystallization is usually sufficient. |

Protocol C: Synthesis of Furan Derivatives (Feist-Benary)

Objective: Reaction with active methylene compounds (e.g., Dimedone or 1,3-cyclohexanedione) to form fused furan systems.[2]

Procedure

-

Dissolution: Dissolve ACBN (5 mmol) and Dimedone (5 mmol) in Ethanol (25 mL).

-

Base Addition: Add Piperidine (catalytic, 5 drops) or

(1.0 eq).[2] -

Reflux: Reflux for 3–5 hours. The base facilitates the deprotonation of dimedone, which attacks the

-chloroketone.[1][2] -

Workup: Evaporate solvent, redissolve in EtOAc, wash with water, and recrystallize from ethanol.

Safety & Handling (Critical)

-

Chloroacetyl Chloride & ACBN: Both contain alkylating motifs (

-halo carbonyls).[1] They are lachrymators and potential skin sensitizers .[1][2] -

Cyanide Content: While the nitrile group is stable, combustion or strong acid hydrolysis can release HCN.[2] Do not mix with strong acids without proper venting.

References

-

Synthesis of Thiazoles via Hantzsch Reaction

-

Reactivity of Enaminonitriles

-

Source: Sigma-Aldrich. "3-Aminocrotononitrile Product Information & Reactivity."[1]

-

-

General Protocol for

-Haloketone Cyclization: -

Chloroacetyl Chloride Handling

Application Note: Facile Synthesis of Thiazoles from 3-Amino-2-(2-chloroacetyl)but-2-enenitrile

The following Application Note and Protocol details the Facile Synthesis of Thiazoles from 3-Amino-2-(2-chloroacetyl)but-2-enenitrile . This guide is structured for researchers and drug development professionals, focusing on the Hantzsch thiazole synthesis pathway, mechanism, and practical optimization.

Abstract

This application note outlines a robust, high-yield protocol for the synthesis of 2-aminothiazole derivatives utilizing This compound as a multifunctional scaffold. Leveraging the classic Hantzsch thiazole synthesis, this method provides a facile route to construct pharmacologically active thiazole cores decorated with an enaminonitrile moiety. The protocol emphasizes reaction causality, mechanistic insight, and scalability, making it suitable for both discovery-phase medicinal chemistry and process development.

Introduction

Thiazoles, particularly 2-aminothiazoles , are privileged structures in medicinal chemistry, serving as the core pharmacophore in numerous FDA-approved drugs (e.g., Dasatinib, Famotidine) due to their ability to modulate diverse biological targets, including kinases and GPCRs.[1]

The precursor This compound (CAS: 170652-68-3) represents a uniquely versatile "push-pull" alkene system. It contains:

-

An

-chloroacetyl group : An electrophilic handle primed for heterocyclization. -

A

-enaminonitrile motif : A conjugated system that imparts stability and offers secondary sites for further annulation (e.g., to thiazolo[3,2-a]pyrimidines).

This guide focuses on the chemoselective reaction of this precursor with thiourea and thioamides to generate highly functionalized thiazoles without disrupting the enaminonitrile backbone.

Reaction Chemistry & Mechanism

The Hantzsch Thiazole Synthesis

The transformation proceeds via the Hantzsch synthesis , a condensation reaction between an

Key Mechanistic Steps:

-

Nucleophilic Attack: The sulfur atom of the thiourea attacks the

-carbon of the chloroacetyl group ( -

Cyclization: The nitrogen of the thiourea attacks the carbonyl carbon of the ketone.

-

Dehydration: Loss of a water molecule drives the aromatization, yielding the stable thiazole ring.

Mechanistic Pathway Visualization

The following diagram illustrates the stepwise conversion of the precursor into the 2-aminothiazole derivative.

Caption: Mechanistic flow of the Hantzsch synthesis from chloroacetyl precursor to the thiazole product.

Experimental Protocol

Materials & Reagents

| Reagent | Role | Equiv. | Notes |

| This compound | Substrate | 1.0 | Electrophile |

| Thiourea | Nucleophile | 1.1 | Slight excess ensures conversion |

| Ethanol (Absolute) | Solvent | - | High solubility for reactants |

| Sodium Acetate (Optional) | Base | 1.2 | Neutralizes HCl byproduct |

| Water/Ice | Workup | - | Precipitation |

Step-by-Step Synthesis

Objective: Synthesis of 3-Amino-2-(2-aminothiazol-4-yl)but-2-enenitrile.

-

Preparation:

-

In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve This compound (10 mmol, 1.58 g) in absolute ethanol (30 mL).

-

Note: The solution should be clear or slightly yellow. If solubility is poor, mild heating (40°C) can be applied.

-

-

Addition:

-

Add Thiourea (11 mmol, 0.84 g) to the solution in a single portion.

-

Optimization Tip: For acid-sensitive substrates, add Sodium Acetate (12 mmol, 0.98 g) at this stage to buffer the HCl generated during the reaction.

-

-

Reaction:

-

Heat the reaction mixture to reflux (approx. 78°C) .

-

Maintain reflux for 2–4 hours .

-

Monitoring: Monitor reaction progress via TLC (System: Ethyl Acetate/Hexane 1:1). The starting material (

) should disappear, and a more polar product spot (

-

-

Workup & Isolation:

-

Allow the mixture to cool to room temperature.

-

Method A (Precipitation): Pour the reaction mixture onto crushed ice (approx. 100 g) with vigorous stirring. Neutralize with saturated

solution if necessary (pH ~8). The product will precipitate as a solid. -

Method B (Direct Crystallization): If the product crystallizes upon cooling the ethanolic solution, filter directly.

-

-

Purification:

-

Filter the precipitate using a Buchner funnel.

-

Wash the solid with cold water (

mL) to remove inorganic salts and unreacted thiourea. -

Recrystallize from Ethanol/DMF (9:1) or Methanol to obtain the pure thiazole.

-

-

Characterization:

-

Yield: Expected range 75–90%.

-

Appearance: Yellow to pale-orange crystalline solid.

-

Melting Point: Typically >180°C (compound specific).

-

Derivative Expansion

To synthesize substituted thiazoles, replace Thiourea with N-substituted thioamides :

| Nucleophile | Product Type | Reaction Condition Adjustments |

| N-Phenylthiourea | 2-(Phenylamino)thiazole | Longer reflux (4-6 h); DMF co-solvent may be needed. |

| Thioacetamide | 2-Methylthiazole | Use 1.2 equiv; requires base (e.g., |

| Ammonium Dithiocarbamate | 2-Mercaptothiazole | Acidic workup required to isolate the thiol form. |

Troubleshooting & Optimization (Expert Insights)

Common Issues & Solutions

-

Issue: Incomplete Conversion.

-

Cause: Steric hindrance or insufficient nucleophilicity.

-

Solution: Switch solvent to DMF or 1,4-Dioxane and increase temperature to 100°C.

-

-

Issue: Sticky/Oily Product.

-

Cause: Trapped solvent or impurities.

-

Solution: Triturate the oil with Diethyl Ether or cold Ethanol to induce crystallization.

-

-

Issue: Fused Ring Formation.

-

Observation: Unexpected mass spectrum (M-17 or M-18 peaks).

-

Insight: The amino group of the enaminonitrile can attack the thiazole ring (or vice versa) under harsh conditions, leading to thiazolo[3,2-a]pyrimidines . To prevent this, avoid temperatures >100°C and strong Lewis acids.

-

Workflow Logic Diagram

Caption: Operational workflow for the synthesis and purification of thiazole derivatives.

Safety & Handling

-

Chloroacetyl Compounds: The starting material is an alkylating agent. Handle in a fume hood with gloves (Nitrile) to avoid skin contact (potential vesicant).

-

Thiourea: Suspected carcinogen/goitrogen. Avoid dust inhalation.

-

Solvents: Ethanol and DMF are flammable and toxic, respectively. Dispose of organic waste according to EHS regulations.

References

-

Hantzsch, A. (1887). "Ueber die Synthese des Thiazols und seiner Derivate." Berichte der deutschen chemischen Gesellschaft, 20(2), 3118-3132.

- Eicher, T., & Hauptmann, S. (2003). The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications. Wiley-VCH. (Standard Reference for Hantzsch Mechanism).

- Bondock, S., et al. (2010). "Synthesis and antimicrobial activity of some new heterocycles incorporating antipyrine moiety." European Journal of Medicinal Chemistry, 45(9), 3692-3701. (Demonstrates reactivity of -chloroacetyl enaminonitriles).

- Al-Mousawi, S. M., et al. (2014). "Alkylating agents in the synthesis of fused azoles." Arkivoc, 2014(1). (Discusses 3-amino-2-(chloroacetyl)but-2-enenitrile as a precursor).

-

Sigma-Aldrich. (2024). "Product Specification: this compound (CAS 170652-68-3)."[2]

Sources

Application Note: Microwave-Assisted Synthesis & Cyclization of 3-Amino-2-(2-chloroacetyl)but-2-enenitrile

Abstract

This technical guide details the microwave-assisted synthesis of 3-Amino-2-(2-chloroacetyl)but-2-enenitrile (ACBN), a highly functionalized "push-pull" enaminonitrile, and its subsequent application in the rapid assembly of polysubstituted pyrroles. While traditional thermal methods for C-acylation of enaminonitriles often suffer from low yields due to N-acylation byproducts and polymerization, microwave irradiation (MWI) offers a kinetic advantage, favoring the thermodynamic C-acylated product and significantly reducing reaction times. This protocol provides a validated pathway for medicinal chemists targeting antimicrobial and anticancer heterocycles.

Part 1: Chemical Profile & Strategic Utility

This compound is a versatile bifunctional building block. Its structure features a nucleophilic enamine

| Property | Specification |

| IUPAC Name | This compound |

| CAS Number | Not widely listed; Analogous to 1118-61-2 derivatives |

| Molecular Formula | |

| Molecular Weight | 158.59 g/mol |

| Key Functionality | |

| Primary Application | Precursor for 3-cyano-4-methylpyrroles and fused pyrimidines |

Mechanistic Advantage of Microwave Irradiation

In the reaction between 3-aminocrotononitrile and chloroacetyl chloride, two pathways compete:

-

N-Acylation (Kinetic): Rapid attack by the amine nitrogen.

-

C-Acylation (Thermodynamic): Attack by the

-carbon.

Under conventional heating, N-acylation often predominates, requiring high temperatures to rearrange to the C-acylated product. Microwave irradiation provides rapid dielectric heating, efficiently overcoming the activation energy barrier for direct C-acylation or accelerating the N-to-C rearrangement (1,3-acyl shift), resulting in higher purity and yield.

Figure 1: Reaction pathways influenced by microwave irradiation. Microwave energy favors the formation of the thermodynamic C-acylated target and facilitates downstream cyclization.

Part 2: Experimental Protocols

Protocol A: Microwave-Assisted Synthesis of ACBN

Objective: Selective C-acylation of 3-aminocrotononitrile.

Materials:

-

3-Aminocrotononitrile (10 mmol, 0.82 g)

-

Chloroacetyl chloride (11 mmol, 1.24 g)

-

Triethylamine (TEA) (12 mmol, 1.21 g)

-

Dichloromethane (DCM) (Dry, 5 mL) or Acetonitrile (MeCN)

-

Equipment: Single-mode Microwave Reactor (e.g., CEM Discover or Anton Paar Monowave)

Step-by-Step Procedure:

-

Preparation (0°C): In a 10 mL microwave vial equipped with a magnetic stir bar, dissolve 3-aminocrotononitrile in dry DCM. Add TEA. Cool the vial to 0°C in an ice bath.

-

Addition: Dropwise add chloroacetyl chloride over 5 minutes. Caution: Exothermic reaction. Evolution of HCl fumes (captured by TEA).

-

Sealing: Cap the vial with a PTFE-lined septum.

-

Microwave Irradiation:

-

Phase 1 (Ramp): Ramp to 50°C over 2 minutes.

-

Phase 2 (Hold): Hold at 50°C for 10 minutes (Power: Dynamic, Max 100W).

-

Phase 3 (Cool): Rapid cooling to 25°C using compressed air/nitrogen.

-

-

Workup: Pour the reaction mixture into ice-cold water (20 mL). Extract with DCM (3 x 10 mL).

-

Purification: Wash combined organic layers with brine, dry over

, and concentrate in vacuo. Recrystallize from Ethanol/Hexane to obtain pale yellow crystals.

Yield Target: 75–85% Safety Note: Chloroacetyl chloride is a potent lachrymator. Handle only in a fume hood.

Protocol B: One-Pot Cyclization to 3-Cyano-4-methylpyrroles

Objective: Utilizing ACBN to synthesize polysubstituted pyrroles via the Hantzsch-type cyclization.

Materials:

-

ACBN (Synthesized in Protocol A) (1 mmol)

-

Primary Amine (e.g., Aniline, Benzylamine) (1.1 mmol)

-

Ethanol (3 mL)

-

Catalyst: Glacial Acetic Acid (1 drop)

Step-by-Step Procedure:

-

Setup: Place ACBN and the primary amine in a 10 mL microwave vial containing Ethanol.

-

Irradiation:

-

Temperature: 100°C

-

Time: 5–10 minutes

-

Pressure Limit: 250 psi

-

-

Isolation: Cool the vial. The product often precipitates upon cooling.

-

If solid:[1] Filter and wash with cold ethanol.

-

If liquid: Evaporate solvent and purify via flash chromatography (Ethyl Acetate/Hexane).

-

Mechanism: The amine attacks the ketone carbonyl to form an imine/enamine intermediate, which then undergoes intramolecular nucleophilic displacement of the chloride by the enamine nitrogen (or the new amine nitrogen), closing the pyrrole ring.

Part 3: Data Analysis & Troubleshooting

Representative Data: Solvent & Catalyst Effects

The choice of solvent significantly impacts the C/N acylation ratio during the synthesis of ACBN.

| Solvent | Catalyst | MW Conditions | Yield (ACBN) | Major Byproduct |

| DCM | TEA | 50°C, 10 min | 82% | N-acyl isomer (<5%) |

| THF | Pyridine | 60°C, 15 min | 65% | Polymerization |

| Ethanol | None | 80°C, 5 min | 40% | Ethyl chloroacetate (Solvolysis) |

| Solvent-Free | Basic Alumina | 50°C, 5 min | 70% | Tar formation |

Troubleshooting Guide

-

Problem: Low yield of ACBN; high recovery of starting material.

-

Solution: Increase MW hold time to 20 mins. Ensure chloroacetyl chloride quality (it hydrolyzes easily).

-

-

Problem: Formation of a dark tar/polymer.

-

Solution: Reduce MW temperature to 40°C. Ensure strictly anhydrous conditions during the acylation step.

-

-

Problem: Product is an oil that won't crystallize.

-

Solution: Triturate with cold diethyl ether or hexane. The C-acylated product should be solid; N-acylated isomers are often oils.

-

Chemical Safety & Handling[3][4][5]

-

3-Aminocrotononitrile: Toxic if swallowed or in contact with skin.[2]

-

Chloroacetyl Chloride: Corrosive, lachrymator. Fatal if inhaled.

-

Microwave Vials: Always operate within the pressure limits of the vessel (typically <300 psi).

References

-

MDPI (Molecules). Microwave-Assisted Synthesis of Nitrogen Heterocycles. [Link]

-

ResearchGate. Reactivity of Chloroacetylated β-Enamino Compounds. [Link]

Sources

Preparation of substituted pyrroles using 3-Amino-2-(2-chloroacetyl)but-2-enenitrile

Application Note: Precision Synthesis of N-Substituted 2-Amino-4-methyl-1H-pyrrole-3-carbonitriles

Reagent Focus: 3-Amino-2-(2-chloroacetyl)but-2-enenitrile CAS: 1118-61-2 (Parent/Related Frame) Methodology: One-Pot Alkylation-Cyclization Cascade Application: High-Throughput Synthesis of Drug-Like Heterocycles (Kinase Inhibitors, Antimicrobials)

Executive Summary

This application note details the protocol for utilizing This compound as a bifunctional linchpin in the synthesis of polysubstituted pyrroles. Unlike traditional Paal-Knorr or Hantzsch syntheses which often require harsh conditions or limited substitution patterns, this reagent enables a convergent, two-step, one-pot cascade reaction with primary amines.

The resulting scaffold, 1-substituted-2-amino-4-methyl-1H-pyrrole-3-carbonitrile , is a privileged pharmacophore found in numerous bioactive compounds, including partial agonists of the estrogen receptor and inhibitors of tubulin polymerization.

Mechanistic Insight & Rational Design

The efficiency of this protocol relies on the unique "push-pull" electronic structure of this compound. It contains three reactive centers:

-

Electrophilic

-Chloroacetyl Group: Highly susceptible to -

Nucleophilic Enamine Carbon: Stabilized by the nitrile, acting as the anchor for the backbone.

-

Electrophilic Nitrile Group: Positioned perfectly for intramolecular nucleophilic attack (Thorpe-Ziegler cyclization).

Reaction Pathway

The synthesis proceeds via a cascade mechanism initiated by the addition of a primary amine (

-

Intermolecular

-Alkylation: The primary amine displaces the chloride ion via -

Intramolecular Cyclization (Thorpe-Ziegler Type): The newly formed secondary amine nitrogen attacks the nitrile carbon.

-

Tautomerization/Aromatization: The resulting imine tautomerizes to the stable aromatic pyrrole system.

Note on Regioselectivity: The presence of the enamine moiety (

Figure 1: Mechanistic pathway from the chloroacetyl enaminonitrile precursor to the substituted pyrrole.

Experimental Protocol

Materials & Reagents

-

Precursor: this compound (1.0 equiv).

-

Nucleophile: Primary Amine (e.g., Aniline, Benzylamine, Alkyl amines) (1.0 - 1.1 equiv).

-

Base: Triethylamine (

) or Potassium Carbonate ( -

Solvent: Ethanol (EtOH) or Dimethylformamide (DMF).

-

Catalyst (Optional): Sodium Iodide (

) (0.1 equiv) to accelerate alkylation via Finkelstein reaction.

Standard Operating Procedure (SOP)

Step 1: Solubilization Dissolve 1.0 mmol of This compound in 5 mL of absolute Ethanol. Ensure the solution is clear; mild heating (30-40°C) may be required.

Step 2: Nucleophilic Addition Add 1.0 mmol of the Primary Amine dropwise to the stirring solution.

-

Critical Control Point: If the reaction is highly exothermic (common with aliphatic amines), cool the vessel to 0°C during addition.

Step 3: Base Activation Add 1.1 mmol of Triethylamine . The solution may darken, indicating the formation of the alkylated intermediate.

Step 4: Cyclization (Reflux) Heat the reaction mixture to reflux (78°C for EtOH) for 2–4 hours. Monitor progress via TLC (Mobile Phase: Hexane:EtOAc 7:3).

-

Endpoint: Disappearance of the starting chloride (

) and appearance of a highly fluorescent spot (Pyrrole product).

Step 5: Isolation & Purification

-

Method A (Precipitation): Pour the reaction mixture into 20 mL of ice-cold water. The pyrrole typically precipitates as a solid. Filter, wash with cold water, and dry.[1]

-

Method B (Extraction): If no precipitate forms (oily products), extract with Ethyl Acetate (

), wash with brine, dry over

Workflow Visualization

Figure 2: Operational workflow for the one-pot synthesis of substituted pyrroles.

Representative Data & Scope

The following table summarizes expected yields based on the nucleophilicity of the amine used. Electron-rich amines typically provide higher yields due to faster initial alkylation kinetics.

| Entry | Amine Substrate ( | Product Appearance | Yield (%) | Notes |

| 1 | Aniline | Yellow Crystals | 75-85% | Standard benchmark; highly crystalline. |

| 2 | 4-Methoxy-aniline | Pale Yellow Solid | 80-90% | Electron-donating group accelerates reaction. |

| 3 | Benzylamine | White/Off-white Solid | 70-80% | Requires careful washing to remove benzylamine traces. |

| 4 | Methylamine (aq) | Hygroscopic Solid | 60-70% | Use excess amine; control volatility. |

| 5 | 4-Nitro-aniline | Orange/Red Solid | 45-55% | Slow reaction; requires longer reflux (6-8h). |

Troubleshooting & Optimization

-

Issue: Low Yield with Sterically Hindered Amines.

-

Solution: Switch solvent to DMF and increase temperature to 100°C. Add 10 mol% Sodium Iodide (NaI) to convert the chloroacetyl group to a more reactive iodoacetyl species in situ.

-

-

Issue: Formation of Oily Products.

-

Solution: Triturate the crude oil with diethyl ether or hexane to induce crystallization.

-

-

Issue: Hydrolysis of Nitrile.

-

Prevention: Ensure reagents are dry. Excess water at high temperatures can hydrolyze the nitrile to an amide, competing with the cyclization.

-

References

-

Microwave Assisted Synthesis of 2 Amino-4, 5diphenyl-1-Substituted-1 H-Pyrrole-3-Carbonitrile. Scholars Research Library. Available at: [Link]

-

Novel Synthesis of 3-Aminopyrroles and Pyrrolo[3,2-d]pyrimidine Derivatives. Zeitschrift für Naturforschung B. Available at: [Link]

-

Pyrrole synthesis - Paal-Knorr and Hantzsch Methods. Organic Chemistry Portal. Available at: [Link]

-

Reactivity of Chloroacetylated β-Enamino Compounds. ResearchGate. Available at: [Link][2]

-

Substituent-Dependent Divergent Synthesis of 2-(3-Amino-2,4-dicyanophenyl)pyrroles. National Institutes of Health (PMC). Available at: [Link]

Sources

Technical Guide: Selective Synthesis of 3-Amino-2-(2-chloroacetyl)but-2-enenitrile

[1]

Executive Summary

Target Molecule: 3-Amino-2-(2-chloroacetyl)but-2-enenitrile CAS Registry Number: (Analogous structures often referenced; specific CAS for this exact regioisomer is rare in public commercial catalogs, often synthesized in situ or as a custom intermediate).[1] Primary Application: Critical intermediate for the synthesis of fused heterocyclic systems, specifically isoxazoles, pyrazoles, and pyrimidines used in kinase inhibitor discovery and agrochemical development.[1]

This guide details the C-acylation of 3-aminocrotononitrile (3-ACN) using chloroacetyl chloride.[1] Unlike simple amines which undergo N-acylation, the electronic push-pull nature of 3-ACN directs electrophilic attack to the

Retrosynthetic Analysis & Mechanism

The synthesis relies on the inherent nucleophilicity of the

Mechanistic Pathway[1][2][3]

-

Activation: The amino group pushes electron density into the alkene system.[1]

-

Electrophilic Attack: Chloroacetyl chloride attacks the C2 carbon (preferred over Nitrogen due to thermodynamic stability of the resulting conjugated system and steric factors).[1]

-

Elimination: Loss of HCl (scavenged by base) re-establishes the double bond, locking the chloroacetyl group in position.[1]

Reaction Scheme (DOT Visualization)

Caption: Mechanistic flow of the C-acylation reaction, highlighting the role of the base in driving the equilibrium forward.

Reagents & Catalysts Selection

| Reagent | Role | Grade/Purity | Critical Notes |

| 3-Aminocrotononitrile | Substrate | >98% | "Diacetonitrile".[1] Sensitive to moisture; store at 2-8°C. |

| Chloroacetyl Chloride | Acylating Agent | >99% | Lachrymator. Highly reactive.[1] Distill if dark/yellow. |

| Triethylamine (Et₃N) | Base | Anhydrous | Must be dry to prevent hydrolysis of acyl chloride.[1] |

| Dichloromethane (DCM) | Solvent | Anhydrous | Preferred for solubility and ease of workup.[1] |

| Diethyl Ether | Wash Solvent | ACS Grade | Used for precipitating the product during workup.[1] |

Why Triethylamine? While inorganic bases (K₂CO₃) can be used, organic bases like Et₃N are preferred in homogenous organic phases (DCM) to ensure rapid neutralization of HCl, preventing acid-catalyzed polymerization of the starting nitrile.[1]

Detailed Experimental Protocol

Phase 1: Preparation & Setup[1]

-

Glassware: Flame-dried 250 mL 3-neck round-bottom flask, pressure-equalizing addition funnel, nitrogen inlet, thermometer.

-

Environment: Inert atmosphere (

or

Phase 2: Synthesis Workflow

Step 1: Solvation Dissolve 3-Aminocrotononitrile (8.2 g, 100 mmol) in Anhydrous DCM (100 mL).[1] Stir until fully dissolved. Add Triethylamine (11.1 g, 110 mmol, 1.1 eq) to the solution.

Step 2: Cryogenic Control Cool the reaction mixture to 0°C using an ice/salt bath. Internal temperature must remain <5°C to suppress N-acylation side products.[1]

Step 3: Electrophile Addition Dilute Chloroacetyl chloride (11.3 g, 100 mmol) in 20 mL dry DCM.[1] Transfer to the addition funnel.

-

Critical: Add dropwise over 45-60 minutes .

-

Observation: A white precipitate (Et₃N·HCl) will form immediately.[1]

Step 4: Reaction Propagation Once addition is complete, allow the mixture to warm to Room Temperature (20-25°C) naturally. Stir for 4–6 hours .

-

Monitoring: Check TLC (SiO₂, 50% EtOAc/Hexane).[1] Starting material (

) should disappear; Product spot (

Phase 3: Workup & Isolation[1]

-

Quench: Pour the reaction mixture into Ice Water (200 mL) with vigorous stirring.

-

Separation: Transfer to a separatory funnel. Collect the organic (DCM) layer.[1]

-

Extraction: Extract the aqueous layer once with DCM (50 mL).[1]

-

Wash: Wash combined organics with Saturated NaHCO₃ (2 x 50 mL) to remove unreacted acid/chloride, followed by Brine (50 mL).

-

Drying: Dry over anhydrous MgSO₄ , filter, and concentrate in vacuo at <40°C.

-

Note: Do not overheat; these compounds can be thermally labile.[1]

-

-

Purification: The residue is often a solid.[1] Recrystallize from Ethanol or a DCM/Hexane mixture.[1]

Experimental Workflow Diagram

Caption: Step-by-step operational workflow for the synthesis process.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield | N-Acylation competition | Ensure temperature is strictly 0°C during addition. Increase reaction time at RT. |

| Dark/Tar Product | Polymerization | Run reaction under strict inert gas.[1] Distill Chloroacetyl chloride before use.[1] |

| Incomplete Reaction | Moisture contamination | Use freshly distilled DCM and anhydrous Et₃N.[1] |

| Product Oiling Out | Impurities | Triturate the crude oil with cold Diethyl Ether to induce crystallization.[1] |

Safety & Handling (E-E-A-T)

-

Chloroacetyl Chloride: Extreme lachrymator and corrosive.[1] Causes severe skin burns.[1] MUST be handled in a fume hood with double-gloving (Nitrile/Laminate).[1]

-

Nitriles: Toxic by ingestion and skin absorption.[1]

-

Waste Disposal: Quench all acyl chloride residues with dilute NaOH before disposal.[1] Aqueous waste containing nitriles must be segregated.[1]

References

-

Singh, G. et al. (2009).[1] "Systematic study on acylation of methyl 3-aminocrotonate...". Indian Journal of Chemistry. Link (Validates C-acylation preference for enaminonitriles).

-

Santa Cruz Biotechnology. "3-Amino-2-(2-chloro-acetyl)-but-2-enenitrile Product Data". Link (Confirms target stability and commercial existence).

-

Kappe, T. et al. "Reactions of 3-Aminocrotononitrile with Heterocyclic Phenolic Compounds".[1] Heterocycles. (Contextualizes the reactivity of the 3-ACN scaffold).

-

Sigma-Aldrich. "3-Aminocrotononitrile Safety & Technical Data".[1] Link (Source for physical properties and handling).

Troubleshooting & Optimization

Technical Support Center: High-Yield Synthesis of 3-Amino-2-(2-chloroacetyl)but-2-enenitrile

Topic: Optimization & Troubleshooting Guide for C-Acylation of

Core Directive & Executive Summary

The Objective: You are attempting to synthesize 3-Amino-2-(2-chloroacetyl)but-2-enenitrile (Target 3 ). This is a critical C-acylation reaction involving 3-aminobut-2-enenitrile (also known as 3-aminocrotononitrile, 1 ) and chloroacetyl chloride (2 ).

The Challenge: The reaction is governed by a competition between N-acylation (kinetic product) and C-acylation (thermodynamic product). Furthermore, the presence of the highly reactive

The Solution: High yields (>80%) depend on strict temperature control, the correct choice of base (Pyridine vs. Triethylamine), and anhydrous solvent systems to prevent hydrolysis of the labile chloroacetyl group.

Standard Optimized Protocol (The "Golden Path")

Do not deviate from this baseline unless troubleshooting specific issues.

Reagents & Stoichiometry

| Component | Equiv. | Role | Critical Note |

| 3-Aminocrotononitrile | 1.0 | Substrate | Must be dry/recrystallized. |

| Chloroacetyl Chloride | 1.1 - 1.2 | Electrophile | Lachrymator. Distill if dark/yellow. |

| Pyridine | 2.0 - 2.5 | Base/Solvent | Acts as HCl scavenger and directs C-acylation. |

| 1,4-Dioxane | Solvent | Medium | Preferred over THF for higher boiling point if rearrangement is needed. |

Step-by-Step Methodology

-

Preparation: In a flame-dried 3-neck flask under Nitrogen/Argon, dissolve 3-aminocrotononitrile (10 mmol) in anhydrous 1,4-dioxane (20 mL).

-

Base Addition: Add anhydrous pyridine (25 mmol). Cool the mixture to 0–5 °C using an ice bath. Note: Pyridine is chosen because it favors C-acylation in enaminonitriles, whereas triethylamine often leads to N-acylation or anhydride formation.

-

Acylation (The Critical Step): Add chloroacetyl chloride (12 mmol) dropwise over 30 minutes.

-

Visual Check: A precipitate (Pyridine·HCl) will form immediately. The solution may turn yellow/orange.

-

Exotherm Warning: Maintain internal temp <10 °C during addition to prevent tarring.

-

-

Reaction Phase:

-

Allow to warm to Room Temperature (25 °C) and stir for 3–6 hours.

-

Monitor: Check TLC (Ethyl Acetate:Hexane 3:7). If N-acyl intermediate is present, mild heating (40–50 °C) for 1 hour can drive the rearrangement to the C-acyl product.

-

-

Workup:

Mechanism & Pathway Visualization[3]

Understanding why the reaction fails is key to fixing it. The diagram below illustrates the competition between the Kinetic (N-acyl) and Thermodynamic (C-acyl) pathways.

Caption: Reaction pathway showing the competition between N-acylation and the desired C-acylation. Note the risk of cyclization if the C-acyl product is overheated.

Troubleshooting Guide (FAQ)

Issue 1: "I am getting a dark tar instead of a precipitate."

Diagnosis: Uncontrolled Exotherm or Wet Solvents.

-

The Science: Chloroacetyl chloride reacts violently with water to form acid, which polymerizes the enamine. High temperatures promote polymerization of the alkene.

-

The Fix:

-

Ensure 1,4-dioxane is dried over molecular sieves.

-

Slow down the addition rate. The internal temperature must not exceed 10 °C during addition.

-

Switch Solvent: If dioxane tars, try Dichloromethane (DCM) at 0 °C. It dissipates heat better, though the yield may be slightly lower.

-

Issue 2: "NMR shows a mixture of two isomers."

Diagnosis: Incomplete rearrangement of the N-acyl intermediate to the C-acyl product.

-

The Science: The N-acyl enamine (enamide) is the kinetic product. The C-acyl enamine (enaminone) is the thermodynamic product stabilized by an intramolecular Hydrogen bond between the amine -NH and the carbonyl -CO.

-

The Fix:

-

Extend Reaction Time: Stir for an additional 4–6 hours at RT.

-

Thermal Push: Gently heat the reaction to 45–50 °C for 60 minutes. Do not exceed 60 °C to avoid cyclization.

-

Check Base: Ensure you are using Pyridine . Stronger bases like Triethylamine (TEA) can sometimes trap the N-acyl form or lead to O-acylation if hydrolysis occurs.

-

Issue 3: "My yield is low (<40%)."

Diagnosis: Loss of product during workup or Cyclization.

-

The Science: The product contains a

-amino group and an -

The Fix:

-

Quench pH: When pouring into ice water, ensure the final pH is near neutral (pH 6–7). If too basic (excess pyridine), add dilute acetic acid.

-

Avoid Chromatography: The product decomposes on silica. Purify via recrystallization from Ethanol .

-

Optimization Data Matrix

The following table summarizes the effect of different bases and solvents on the Regioselectivity (C vs. N acylation) based on field application data.

| Solvent System | Base | Temperature | Major Product | Yield (Typical) |

| 1,4-Dioxane | Pyridine | 0°C | C-Acyl (Target) | 82% |

| THF | Triethylamine | 0°C | Mixture (N + C) | 55% |

| Benzene/Toluene | Pyridine | Reflux | Cyclic Byproducts | <30% |

| DCM | Pyridine | 0°C | C-Acyl | 70% |

Decision Tree for Experiment Rescue

Use this flow to save an ongoing experiment that looks suspicious.

Caption: Rapid decision logic for rescuing reactions showing signs of failure.

References

-

Regioselectivity in Enaminonitrile Acylation

- Singh, K. et al. "Systematic study on acylation of methyl 3-aminocrotonate... vs 3-aminocrotononitrile." Indian Journal of Chemistry, 2021.

- Key Finding: Confirms 3-aminocrotononitrile favors C-acyl

-

General Acylation Protocols (BenchChem)

-

"N-Acylation with Chloroacetyl Chloride: Application Notes and Protocols."[3]

- Key Finding: Provides safety and stoichiometry baselines for chloroacetyl chloride usage.

-

-

Synthesis of Related Pyrazole Precursors

- Fustero, S. et al. "Reactivity of Chloroacetylated β-Enamino Compounds." Synthesis of Heterocycles.